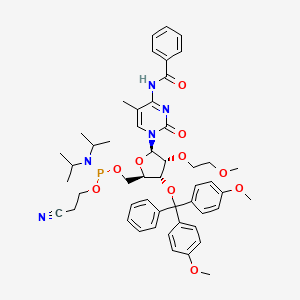
Rev 2'-O-MOE-5MeC(Bz)-5'-amidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rev 2’-O-MOE-5MeC(Bz)-5’-amidite involves the protection of the nucleoside’s hydroxyl groups followed by the introduction of the 2’-O-methoxyethyl (MOE) group. The 5-methylcytosine (5MeC) base is benzoylated (Bz) to protect the amino group. The final step involves the formation of the phosphoramidite group at the 5’ position .
Industrial Production Methods
Industrial production of Rev 2’-O-MOE-5MeC(Bz)-5’-amidite typically involves large-scale synthesis using automated synthesizers. The process ensures high purity and yield, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite primarily undergoes substitution reactions. The phosphoramidite group is reactive and can be substituted with various nucleophiles to form phosphodiester bonds .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and acetonitrile as a solvent. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nuclease degradation .
Wissenschaftliche Forschungsanwendungen
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of stable oligonucleotides for various applications.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Applied in the production of diagnostic tools and research reagents.
Wirkmechanismus
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nuclease degradation. The 2’-O-methoxyethyl group provides steric hindrance, preventing enzymatic degradation . This modification also increases the binding affinity of the oligonucleotides to their target sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-methyl RNA (2’-OMe RNA)
- 2’-fluoro RNA (2’-F RNA)
- 2’-O-methoxyethyl RNA (2’-MOE RNA)
Uniqueness
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite is unique due to its combination of the 2’-O-methoxyethyl group and the 5-methylcytosine base, which provides enhanced stability and binding affinity compared to other modified nucleotides .
Eigenschaften
Molekularformel |
C50H60N5O10P |
|---|---|
Molekulargewicht |
922.0 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(62-29-15-28-51)63-33-43-44(65-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)45(61-31-30-58-6)48(64-43)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1 |
InChI-Schlüssel |
LGQSXYUXQBROPP-GICDFOIUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


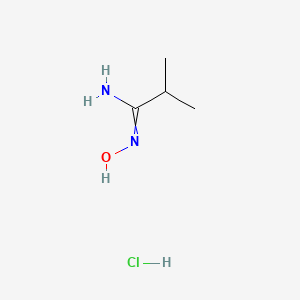
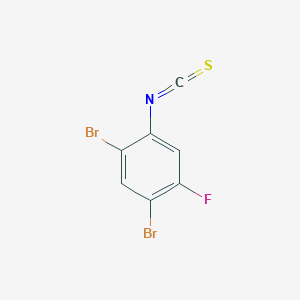
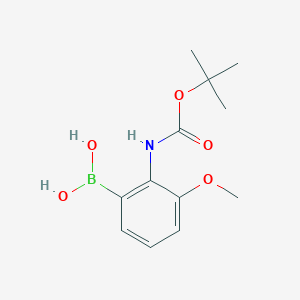



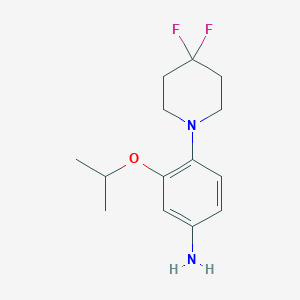
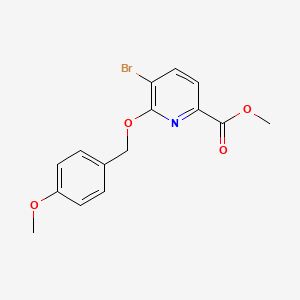
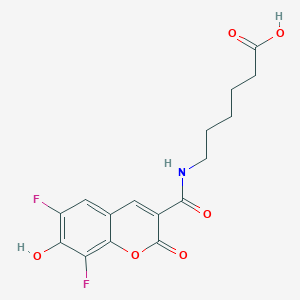
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
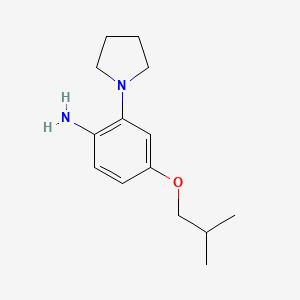
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
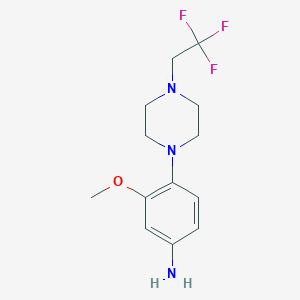
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
